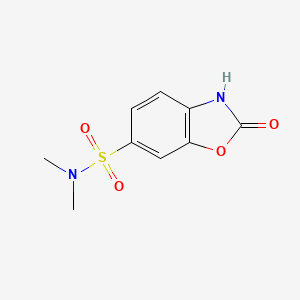
N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a chemical compound with the molecular formula C9H10N2O4S and a molecular weight of 242.26 g/mol . This compound is known for its unique structure, which includes a benzoxazole ring fused with a sulfonamide group. It is commonly used in various scientific research applications due to its distinct chemical properties.
Mechanism of Action
Mode of Action
The mode of action of N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide involves its interaction with its targets, leading to changes in the biochemical processes of the body. It is suggested that it acts as a reagent for the reductive transformation of organic compounds . Its main decomposition product acts as a nucleating agent for DMBI-H with the overall effect of boosting conductivity of the final doped P (NDI2OD-T2) films .
Pharmacokinetics
It is generally considered to be air stable , which may influence its bioavailability.
Result of Action
It is known to show conductivity of 2 × 10 −3 S/cm as a dopant , suggesting it may have an impact on electrical conductivity in certain applications.
Action Environment
The action of this compound can be influenced by environmental factors. It is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable . These characteristics suggest that its action, efficacy, and stability may be influenced by the chemical environment in which it is used.
Biochemical Analysis
Biochemical Properties
N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is known to be a strong electron donor molecule that can be used for n-type doping . It interacts with various biomolecules, mainly through N–H⋯O and C–H⋯O hydrogen bonds . These interactions are energetically relevant and are able to stabilize cooperatively the assemblies .
Cellular Effects
In terms of cellular effects, this compound has been found to boost the conductivity of the final doped films . This suggests that it may influence cell function by affecting the electrical properties of cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules. The crystal structure is stabilized by N–H···O and C–H···O interactions . In addition, C–H⋯π and lone pair⋯π contacts were observed .
Temporal Effects in Laboratory Settings
Over time, this compound has been found to be stable in established processing solvents and is generally considered to be air stable . Its main decomposition product acts as a nucleating agent, boosting the conductivity of the final doped films .
Metabolic Pathways
This compound is involved in several binding pathways . The cationic organic molecule is counterbalanced by a halide ion, and the heteroleptic cleavage of the O–Me bond yields methyl iodide (MeI) and 2- (1,3-dimethyl-1H-benzo [d]imidazol-3-ium-2-yl)-phenolate (DMBI-P) .
Transport and Distribution
The compound is efficient over a large range of polymers and small molecule derivatives, suggesting that it may be widely distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide typically involves the reaction of 2-aminophenol with dimethyl sulfate to form N,N-dimethyl-2-aminophenol. This intermediate is then reacted with chlorosulfonic acid to introduce the sulfonamide group, followed by cyclization to form the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfonic acids, and substituted benzoxazole compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide include:
- N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
- N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-4-sulfonamide
- N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-3-sulfonamide
Uniqueness
What sets this compound apart from its similar compounds is its specific substitution pattern on the benzoxazole ring. This unique structure can lead to different chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N,N-dimethyl-2-oxo-3H-1,3-benzoxazole-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c1-11(2)16(13,14)6-3-4-7-8(5-6)15-9(12)10-7/h3-5H,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRKAUUABLFZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-(1,3-benzothiazole-6-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2632141.png)

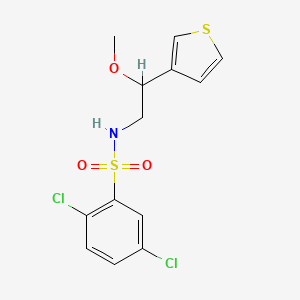
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B2632146.png)
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2632147.png)
![2-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazole](/img/structure/B2632148.png)
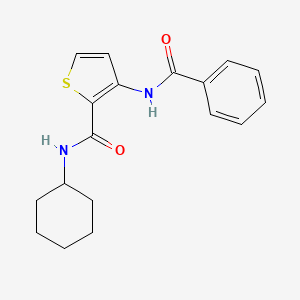
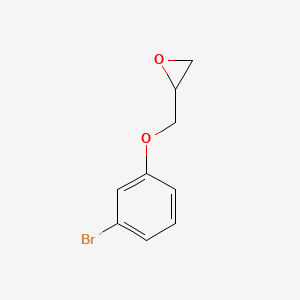
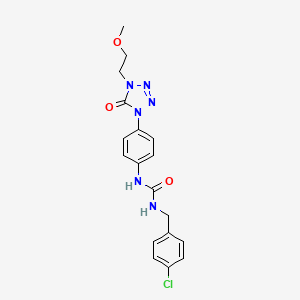
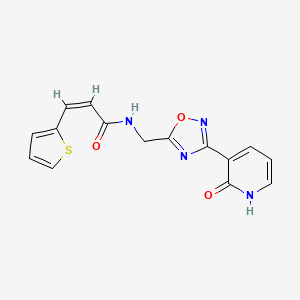
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2632159.png)



